4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S2/c1-7-13-29(14-8-2)34(31,32)21-11-9-20(10-12-21)23(30)26-25-28-27-24(33-25)22-18(5)16(3)15-17(4)19(22)6/h9-12,15H,7-8,13-14H2,1-6H3,(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTZDXKRJPEDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. The thiadiazole ring system is known for its ability to exhibit significant pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on existing literature.
Chemical Structure and Properties
The compound's structure includes a thiadiazole moiety linked to a dipropylsulfamoyl group and a tetramethylphenyl substituent. The presence of the thiadiazole ring contributes to its lipophilicity and potential for cellular membrane permeability, which are crucial for bioactivity.
Antimicrobial Properties
- Antibacterial Activity : Thiadiazole derivatives have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies indicate that compounds with thiadiazole rings can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen or oxygenated substituents enhances this activity .
- Antifungal Activity : Compounds similar to the one have demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MIC) values indicating effectiveness comparable to standard antifungal agents .
Anti-inflammatory and Analgesic Effects
Research indicates that 1,3,4-thiadiazole derivatives can act as anti-inflammatory agents. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The analgesic properties are often assessed through various pain models in animal studies .
Anticancer Activity
Several studies have reported the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Assays : The compound has been tested against various cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer). Results showed significant antiproliferative effects with IC50 values indicating effective concentrations for inhibiting cell growth .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
Research Findings
Case Studies
- Case Study 1 : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial activity against clinical isolates of resistant bacteria. Results indicated that modifications at specific positions on the thiadiazole ring significantly enhanced antibacterial potency.
- Case Study 2 : In a study focusing on anticancer activity, a derivative similar to the compound was shown to induce apoptosis in breast cancer cells through mitochondrial pathways. This highlights the potential for developing targeted therapies based on thiadiazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with thiadiazole derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research has indicated that compounds similar to 4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antibacterial properties. For instance:
- Study Findings : A study demonstrated that sulfonamide derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL .
- Mechanism : The antibacterial mechanism is believed to involve the inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.
Antifungal Activity
The compound has also been evaluated for antifungal activity:
- Testing Against Fungi : Similar sulfonamides have shown activity against fungi such as Aspergillus niger and Candida albicans .
- Inhibition Concentrations : Effective concentrations were reported in studies using the cup plate method.
Enzyme Inhibition
One of the most promising applications of this compound is its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .
- IC50 Values : Some related compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects .
Case Study 1: Antibacterial Evaluation
A comprehensive study synthesized various amides related to thiadiazole and evaluated their antibacterial efficacy. The results indicated that modifications in the side chains significantly influenced their activity against both gram-positive and gram-negative bacteria. The compound's structural features were essential for its interaction with bacterial enzymes involved in cell wall synthesis .
Case Study 2: Enzyme Inhibition Studies
In silico studies have been conducted to evaluate the binding affinity of this compound towards AChE. Molecular docking simulations showed favorable interactions with the active site of AChE, suggesting a potential therapeutic application in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazole derivatives are extensively studied due to their pharmacological versatility. Below is a comparative analysis of the target compound with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
The dipropylsulfamoyl group in the target compound introduces both sulfonamide (a known pharmacophore) and alkyl chains, which may improve solubility and metabolic stability compared to simpler groups like methoxy () or methylsulfanyl ().
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods used for analogs (e.g., condensation reactions with aldehydes or ketones ). However, the use of POCl3 in highlights alternative pathways for halogenated derivatives.
Spectroscopic Characterization :
- IR and NMR data from suggest that substituents like sulfamoyl or methyl groups produce distinct spectral signatures (e.g., C=S stretching at 1243–1258 cm⁻¹ in thiadiazoles , absence of C=O bands in triazole-thione tautomers ).
Biological Activity Trends :
- Thiadiazoles with electron-withdrawing groups (e.g., halogens in ) often exhibit enhanced antimicrobial activity. The target compound’s dipropylsulfamoyl group may mimic this effect via sulfonamide’s electron-withdrawing nature.
- Planarity and hydrogen bonding (observed in ) correlate with crystal stability and possibly bioavailability. The target compound’s tetramethylphenyl group may disrupt planarity, affecting crystallization but enhancing membrane permeability.
Preparation Methods
Introduction of the Tetramethylphenyl Group
The tetramethylphenyl substituent is introduced during the thiosemicarbazide synthesis. Using 2,3,5,6-tetramethylphenyl isothiocyanate as the starting material ensures direct incorporation into the thiadiazole structure. Alternative routes may involve Ullmann coupling or Friedel-Crafts alkylation, but these are less efficient for sterically hindered aryl groups.
Sulfamoylation of the Benzamide Precursor
The dipropylsulfamoyl group is installed via sulfamoylation of 4-aminobenzoic acid derivatives:
- Sulfamoyl Chloride Synthesis : Reacting dipropylamine with chlorosulfonic acid in dichloromethane at -10°C to generate dipropylsulfamoyl chloride.
- Coupling to Benzamide : Treating 4-nitrobenzamide with dipropylsulfamoyl chloride in the presence of pyridine, followed by nitro group reduction using H₂/Pd-C to yield 4-(dipropylsulfamoyl)benzamide.
This step requires anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride intermediate.
Amide Bond Formation
The final step conjugates the thiadiazole amine and benzamide carboxylate via amide coupling. A robust method employs N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile:
- Activation of the Carboxylic Acid : Stirring 4-(dipropylsulfamoyl)benzoic acid with EDC/HOBt in acetonitrile for 30 minutes.
- Nucleophilic Attack : Adding 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-amine to the activated acid, followed by 24-hour stirring at room temperature.
- Workup : Extracting the product with ethyl acetate, washing with NaHCO₃ and H₂SO₄, and purifying via column chromatography (EtOAc/petroleum ether).
This method achieves yields >80% with minimal racemization, critical for maintaining stereochemical integrity.
Optimization and Characterization
Reaction Condition Optimization
Analytical Data
- ¹H NMR : The thiadiazole NH proton resonates at δ 6.8–7.4 ppm, while tetramethylphenyl protons appear as a singlet at δ 2.1–2.3 ppm.
- IR : Key absorptions include 3286 cm⁻¹ (NH₂), 1604 cm⁻¹ (C=N), and 1257 cm⁻¹ (C-S).
- MS : Molecular ion peaks align with calculated masses (e.g., m/z 512.2 for C₂₇H₃₄N₄O₃S₂).
Comparative Analysis of Synthetic Routes
Method A is preferred for scalability, while Method B offers superior purity for pharmaceutical applications.
Challenges and Mitigation Strategies
- Low Solubility : The tetramethylphenyl group reduces solubility in polar solvents. Using DMF/THF mixtures (3:1) improves reaction homogeneity.
- Sulfamoyl Hydrolysis : Anhydrous conditions and low temperatures (<10°C) during sulfamoylation prevent degradation.
- Purification Difficulties : Silica gel chromatography with gradient elution (petroleum ether to EtOAc) resolves closely eluting impurities.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:
- Step 1: Condensation of substituted phenylthiosemicarbazide with a carboxylic acid derivative in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole ring .
- Step 2: Sulfamoylation of the benzamide group using dipropylsulfamoyl chloride in anhydrous dichloromethane with triethylamine as a base .
- Purification: Recrystallization from DMSO/water (2:1) or ethanol improves purity .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reflux Time | 3–4 hours | Yield ↑ 15–20% |
| Catalyst (POCl₃) | 3 mol equivalents | Prevents side products |
| Solvent for Crystallization | DMSO/Water (2:1) | Purity >95% |
Q. Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the tetramethylphenyl and dipropylsulfamoyl groups. Look for characteristic shifts:
- X-ray Crystallography: Resolves ambiguity in stereochemistry and crystal packing (e.g., R factor <0.05 ensures high precision) .
- IR Spectroscopy: Validate sulfonamide (S=O stretch at 1150–1250 cm⁻¹) and benzamide (C=O stretch at 1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (LogP): Use COSMO-RS or DFT calculations to estimate LogP, critical for blood-brain barrier penetration.
- Example: Trifluoromethyl analogs show LogP ≈ 3.5, correlating with enhanced metabolic stability .
- Molecular Docking: Simulate binding to target enzymes (e.g., carbonic anhydrase) using AutoDock Vina.
- Key Insight: The tetramethylphenyl group may occupy hydrophobic pockets, improving affinity .
Q. What experimental strategies resolve contradictions in biological activity data?
Methodological Answer: Discrepancies between in vitro and in vivo results often arise from solubility or metabolic issues.
- Solubility Enhancement: Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility (>1 mg/mL) .
- Metabolite Tracking: LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may alter activity .
- Dose-Response Refinement: Conduct in vivo studies with staggered dosing (5–50 mg/kg) to identify sub-therapeutic vs. toxic thresholds .
Q. How does the substituent pattern influence structure-activity relationships (SAR)?
Methodological Answer: Systematic SAR studies require:
- Variation of R-groups: Synthesize analogs with halogen (Cl, F) or methoxy substitutions on the benzamide ring.
- Biological Assays: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets).
Q. How to address low yields in the final coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
